N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a dioxido-dihydrothiophene ring and a p-tolyl group attached to a pivalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide typically involves the following steps:
Formation of the Dioxido-Dihydrothiophene Ring: This step involves the oxidation of a thiophene derivative to form the dioxido-dihydrothiophene ring. Common oxidizing agents used in this reaction include hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Pivalamide Moiety: The pivalamide group is introduced through an amide coupling reaction. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Introduction of the p-Tolyl Group: The p-tolyl group is typically introduced via a nucleophilic substitution reaction, where a suitable p-tolyl halide reacts with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido-dihydrothiophene ring back to its thiophene form.
Substitution: The p-tolyl group can be substituted with other aromatic or aliphatic groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, aryl halides, and suitable catalysts such as palladium or copper complexes.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiophene derivatives.
Substitution: Various substituted pivalamide derivatives.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide has found applications in several areas of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Interaction: Binding to DNA and interfering with replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide: Lacks the dioxido group, resulting in different chemical and biological properties.
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(phenyl)pivalamide: Contains a phenyl group instead of a p-tolyl group, leading to variations in reactivity and applications.
Uniqueness
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide is unique due to the presence of both the dioxido-dihydrothiophene ring and the p-tolyl group, which confer distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2-dimethyl-N-(4-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-12-5-7-13(8-6-12)17(15(18)16(2,3)4)14-9-10-21(19,20)11-14/h5-10,14H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMIHAFHWHGYDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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